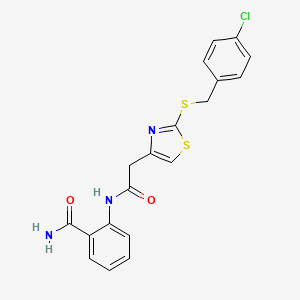![molecular formula C17H9Cl2F6N3O2 B2841525 N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide CAS No. 866131-02-4](/img/structure/B2841525.png)
N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a trifluoromethyl group, a hydrazone group, and an amide group. The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials due to its ability to increase the stability and lipophilicity of compounds . The hydrazone group is a type of imine that contains a nitrogen-nitrogen double bond, which can participate in various chemical reactions. The amide group is a common functional group in biochemistry and pharmaceuticals, as it is part of the backbone of proteins.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. Trifluoromethyl groups, for example, can increase the stability and lipophilicity of compounds .Aplicaciones Científicas De Investigación
Antitumor Activity and Molecular Docking
A study involving substituted 2-benzylidenebutane-1,3-diones and hydrazono derivatives demonstrated significant antitumor activity against various cancer cell lines. These compounds, related in structure to the queried chemical, showed potential in molecular docking studies, suggesting their interaction with key biological targets such as B-RAFV600E and EGFR kinases. This insight supports the exploration of similar compounds for cancer therapy applications (Ibrahim A. Al-Suwaidan et al., 2015).
Antipathogenic Activity
Research on thiourea derivatives containing dichlorophenyl groups, similar to the structural components of the queried compound, revealed significant antipathogenic activity. These compounds exhibited a pronounced effect against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential for developing novel antimicrobial agents (Carmen Limban et al., 2011).
Regioselective Carbon–Carbon Bond Cleavage
A study on arylhydrazones of trifluoro-1-(thiophen-2-yl)butane-1,3-diones, which share functional groups with the compound of interest, demonstrated regioselective carbon–carbon bond cleavage. This research provides insights into the chemical behavior of such compounds under specific conditions, which could be relevant for synthetic chemistry applications (R. Solhnejad et al., 2013).
Anticancer Agents Incorporating Thiazole Moiety
Another study focused on the synthesis and evaluation of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents. The structural relevance of these compounds to the chemical suggests the potential for similar compounds to act as effective anticancer agents (S. M. Gomha et al., 2017).
Propiedades
IUPAC Name |
(Z)-N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F6N3O2/c18-9-5-10(19)7-12(6-9)26-15(30)13(14(29)17(23,24)25)28-27-11-3-1-2-8(4-11)16(20,21)22/h1-7,29H,(H,26,30)/b14-13-,28-27? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIDEZWOIKNYFF-ULUWNGJXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC(=C(C(F)(F)F)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N=N/C(=C(/C(F)(F)F)\O)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
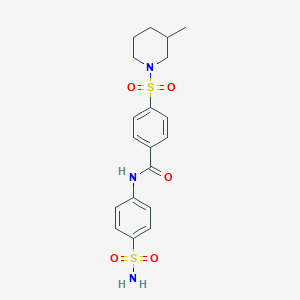

![4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2841446.png)


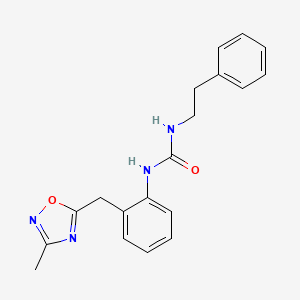
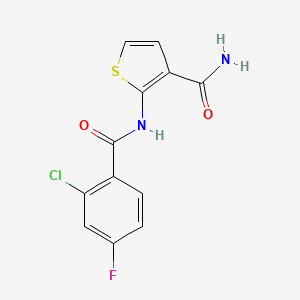

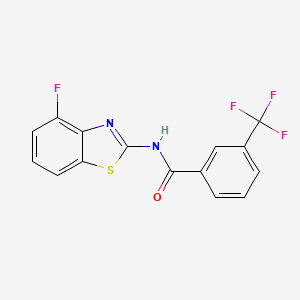
![2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2841456.png)

![1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2841460.png)

